molecular formula C16H15Cl2N3 B2889518 7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900291-22-7

7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2889518
CAS No.: 900291-22-7
M. Wt: 320.22
InChI Key: HLVAMRWHELJVEK-UHFFFAOYSA-N
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Description

7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 129909-71-3) is a substituted pyrazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₀H₁₁Cl₂N₃ and a molecular weight of 244.1 g/mol . This compound features:

  • Chlorine at the 7-position.
  • A 2-chloroethyl group at the 6-position.
  • Methyl groups at the 2- and 5-positions.
  • A phenyl ring at the 3-position.

It is commercially available for laboratory use, though its specific biological or industrial applications remain unspecified in the provided evidence .

Properties

IUPAC Name

7-chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3/c1-10-13(8-9-17)15(18)21-16(19-10)14(11(2)20-21)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVAMRWHELJVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CCCl)Cl)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS No. 900291-22-7) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H15Cl2N3C_{16}H_{15}Cl_2N_3, with a molecular weight of 320.22 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity through various mechanisms:

  • Cell Line Studies :
    • The compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). For example, derivatives of pyrazole compounds have been reported with IC50 values indicating effective inhibition of cell proliferation:
      • MCF7: IC50 = 0.46 ± 0.04 µM
      • A549: IC50 = 0.39 ± 0.06 µM .
  • Mechanism of Action :
    • These compounds often induce apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic efficacy. The mechanism may involve the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

In addition to anticancer properties, these compounds have also been investigated for their anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Markers :
    • Compounds similar to this compound have been shown to significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells .

Case Studies and Experimental Data

Study Cell Line IC50 (µM) Mechanism
Bouabdallah et al.Hep-23.25Induces apoptosis
Wei et al.A5490.39Inhibition of Aurora-A kinase
Cankara et al.HCT-1161.1Cell cycle arrest at SubG1/G1 phase
Sun et al.K-56269.95% inhibitionCDK inhibition leading to apoptosis

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines can be influenced by various substituents on the core structure:

  • Electron-donating groups : Enhance activity by stabilizing the transition state during enzyme interactions.
  • Chlorine substituents : Often improve binding affinity to target proteins due to increased lipophilicity.

Scientific Research Applications

While specific applications of "7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine" are not detailed in the provided search results, the broader chemical classes and related compounds offer insight into potential research avenues.

Chemical Information
this compound is a specialty chemical with the molecular formula C16H15Cl2N3 and CAS number 900291-22-7 . Synonyms include BBL030672, STK594296, AKOS002299967, VS-09966, and CS-0361108 . Parchem is a supplier of this chemical .

Potential Applications Based on Related Compounds

  • CDK Inhibitors and Anticancer Effects :
    • Pyrazolo-pyrimidine derivatives have demonstrated anticancer activity, particularly as CDK2 inhibitors .
    • These compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
    • Substitution patterns on the pyrazolo-pyrimidine scaffold influence anticancer activity .
    • Several pyrazolo-pyrimidine derivatives have shown potent antiproliferative effects against various solid cancer cell lines .
  • Kinase Inhibition :
    • Pyrazolo-pyrimidines can inhibit kinases such as CDK2/cyclin E and Abl kinases .
    • Inhibitory activity against CDK2 and CDK9 has been observed in some derivatives .
  • Other potential activities
    • Pyrazole compounds, in general, exhibit anti-inflammatory, antipyretic, and analgesic properties, suggesting broader pharmacological potential .
    • Some pyrazole carboxamides have shown inhibitory activities against histone deacetylase (HDAC) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolo[1,5-a]pyrimidines are versatile scaffolds in drug discovery due to their synthetic adaptability and ability to accommodate diverse substituents . Below is a detailed comparison of the target compound with structurally related derivatives:

Substituent Position and Functional Group Analysis

Compound (CAS/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (129909-71-3) 7-Cl, 6-(2-Cl-ethyl), 2,5-diMe, 3-Ph C₁₀H₁₁Cl₂N₃ 244.1 N/A (laboratory-grade availability)
10c (from ) 7-NH₂, 3-(2'-Cl-Ph-azo), 2-Et, 5-Ph, 6-CN C₂₁H₁₆ClN₇Al 401.8 High crystallinity; m.p. 266–268°C
477858-94-9 6-(2,6-diCl-Bn), 2-(3,4-diCl-Ph), 5,7-diMe C₂₁H₁₅Cl₄N₃ 451.2 High lipophilicity (XLogP3: 7.2)
866138-15-0 6-[(6-Cl-pyridin-3-yl)methyl], 2,5,7-triMe C₁₅H₁₅ClN₄ 298.8 Potential insecticidal activity (pyridinyl group)
439111-23-6 6-[3-(CF₃)-Bn], 2,5,7-triMe C₁₈H₁₅F₃N₃ 330.3 Enhanced metabolic stability (CF₃ group)
Pim1 Kinase Inhibitors (6k, 6l) 7-CF₃, 3-Ar, 5-NH₂ Varies ~300–350 Nanomolar activity (IC₅₀ = 18–27 nM)
Key Observations:

Chlorine vs. Trifluoromethyl at Position 7: The target compound’s 7-Cl group contrasts with 7-CF₃ in Pim1 kinase inhibitors (e.g., 6k, 6l). CF₃ groups enhance metabolic stability and lipophilicity, contributing to potent enzymatic inhibition (IC₅₀ = 18–27 nM) . Chlorine, while electronegative, may offer different steric and electronic effects. 6-Position Variability: The 2-chloroethyl group in the target compound differs from bulkier substituents like 2,6-dichlorobenzyl (CAS 477858-94-9) or trifluoromethyl benzyl (CAS 439111-23-6). 3-Position Aromaticity: The target’s 3-phenyl group is shared with 10c and 477858-94-7. Aryl groups here may enhance π-π stacking interactions in biological targets .

Q & A

Q. What are the established synthetic routes for 7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. For example, cyclization of chlorinated precursors with aminopyrazoles under reflux conditions in pyridine or ethanol is a common approach. Key steps include:

  • Reagent selection : Use of 2-chloroethyl substituents and phenyl groups in precursor molecules .
  • Reaction conditions : Refluxing in pyridine (5–6 hours) followed by neutralization with HCl and crystallization from ethanol or dioxane .
  • Purification : Recrystallization from solvents like ethanol or DMF to achieve >95% purity, as confirmed by NMR and elemental analysis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and structural integrity. For instance, the chloroethyl group’s protons appear as a triplet at δ ~4.6 ppm in 1H^1H NMR .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-Cl stretching at ~750 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (244.12 g/mol) via EI-MS, with fragmentation patterns aligning with the pyrazolo-pyrimidine core .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

  • Molecular weight : 244.12 g/mol (C10_{10}H11_{11}Cl2_2N3_3) .
  • Melting point : Not explicitly reported, but analogous compounds (e.g., 7-chloro derivatives) melt between 220–235°C, requiring controlled heating during synthesis .
  • Stability : Store at 2–8°C in inert atmospheres to prevent decomposition of the chloroethyl group .

Advanced Research Questions

Q. How can conflicting data in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives be resolved?

Methodological Answer: Conflicting yields or purity data often arise from variations in solvent systems or reaction times. To address this:

  • Comparative analysis : Replicate methods from independent studies (e.g., pyridine vs. DMF reflux ) and compare yields.
  • Control experiments : Systematically vary one parameter (e.g., temperature) while holding others constant. For example, microwave-assisted synthesis (120°C, 30 minutes) can improve yields by 15–20% compared to traditional reflux .
  • Validation : Cross-check results with elemental analysis (C, H, N) and HPLC to resolve discrepancies in purity .

Q. What strategies optimize reaction yield and selectivity for derivatives of this compound?

Methodological Answer:

  • Computational design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal substituent orientations, reducing trial-and-error approaches .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 6-chloroethyl position, improving selectivity for mono-substituted products .
  • Catalytic additives : Introduce piperidine or triethylamine to accelerate cyclization steps, achieving yields >70% .

Q. How can the chloroethyl substituent be modified to study structure-activity relationships (SAR)?

Methodological Answer:

  • Alkylation/Substitution : Replace the 2-chloroethyl group with thiols or amines via nucleophilic substitution (e.g., using sodium sulfide or benzylamine ).
  • Functionalization : Introduce bioisosteres (e.g., trifluoromethyl or methoxy groups) at the 6-position to assess pharmacokinetic impacts .
  • Biological assays : Test modified derivatives against target enzymes (e.g., kinase inhibitors) using in vitro IC50_{50} assays to correlate substituent effects with activity .

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